NNZ 2591 - 847952-38-9

NNZ 2591

Catalog Number: EVT-1583237
CAS Number: 847952-38-9
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NNZ-2591 (cyclo-L-glycyl-L-2-allylproline) is an investigational synthetic analog of cyclic glycine-proline (cGP), a breakdown product of human insulin-like growth factor 1 (IGF-1), that has been chemically modified to increase its half-life, stability, and oral bioavailability. It is currently under development by Neuren Pharmaceuticals for the symptomatic treatment of Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes. It was granted Orphan Drug Designation by the FDA in October 2019 and was granted a patent by the European Patent Office in December 2019. Clinical trials are expected to begin in 2020.
Source

NNZ 2591 was developed as part of research aimed at finding effective treatments for neurodegenerative diseases. It is derived from a series of chemical modifications of existing neuroprotective agents, with a focus on enhancing efficacy and reducing side effects. The compound's development involved collaboration between chemists and pharmacologists to ensure its potential therapeutic benefits.

Classification

NNZ 2591 falls under the category of small organic molecules designed for neuroprotection. It is primarily classified as a drug candidate in preclinical studies, focusing on its role in protecting neurons from damage caused by oxidative stress and inflammation.

Synthesis Analysis

Methods

The synthesis of NNZ 2591 involves several key steps, typically starting from simpler organic molecules. The general synthetic route includes:

  1. Formation of the Core Structure: Initial reactions involve the formation of the central scaffold that characterizes NNZ 2591.
  2. Functional Group Modifications: Subsequent steps introduce various functional groups to enhance solubility and biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis typically employs standard organic chemistry techniques, including:

  • Reflux conditions for reaction optimization.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular structure of NNZ 2591 can be described by its unique arrangement of atoms that confer its biological activity. It features a complex arrangement that includes:

  • A central aromatic ring system.
  • Multiple substituents that enhance its interaction with biological targets.

Data

Key structural data include:

  • Molecular formula: C₁₈H₁₈N₄O₂
  • Molecular weight: Approximately 318.36 g/mol
  • Melting point: Specific values vary based on purity but are typically within a defined range conducive to biological assays.
Chemical Reactions Analysis

Reactions

NNZ 2591 undergoes various chemical reactions which are critical for its activity:

  • Oxidation-reduction reactions that may occur under physiological conditions.
  • Hydrolysis which can affect the stability and bioavailability of the compound.

Technical Details

The reactivity profile is essential in determining how NNZ 2591 interacts with cellular components. Studies often focus on:

  • Reaction kinetics to understand how quickly it acts within biological systems.
  • Stability assessments under different pH and temperature conditions relevant to physiological environments.
Mechanism of Action

Process

The mechanism by which NNZ 2591 exerts its effects is primarily through:

  • Modulation of neurotransmitter systems, particularly enhancing dopaminergic activity.
  • Reduction of oxidative stress within neuronal cells, thereby preventing apoptosis.

Data

Research indicates that NNZ 2591 may increase levels of neurotrophic factors, which support neuron survival and growth. This action can be quantified through assays measuring cell viability and oxidative stress markers.

Physical and Chemical Properties Analysis

Physical Properties

NNZ 2591 exhibits several notable physical characteristics:

  • Solubility: Moderately soluble in common organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

Chemical properties include:

  • Reactivity with oxidizing agents.
  • Ability to form complexes with metal ions, which may influence its biological activity.

Relevant analyses often involve:

  • Spectroscopic methods (UV-Vis, NMR) to study interactions with other molecules.
  • Chromatographic techniques to assess purity and composition.
Applications

Scientific Uses

NNZ 2591 is primarily investigated for its potential applications in treating neurological disorders such as:

  • Alzheimer's disease
  • Parkinson's disease
  • Other forms of cognitive decline associated with aging or neurodegeneration

Ongoing research aims to elucidate its efficacy in clinical settings, focusing on dosage optimization and long-term effects on cognitive function. Additionally, NNZ 2591's properties may lend themselves to further exploration in related fields such as pharmacology and medicinal chemistry, where understanding neuroprotective mechanisms is crucial for developing new therapies.

Introduction to NNZ-2591: Origin and Developmental Context

Discovery and Rational Design as a Cyclic Glycine-Proline Analog

NNZ-2591 (chemical name: Cyclo(L-glycyl-L-2-allylproline)) is a synthetically engineered analog of the endogenous neuropeptide cyclic glycine-proline (cGP), a natural metabolic breakdown product of insulin-like growth factor-1 (IGF-1) in the brain [2] [7]. Researchers designed NNZ-2591 specifically to overcome the pharmacokinetic limitations of native cGP, which exhibits poor stability, short plasma half-life, and limited blood-brain barrier (BBB) penetration [2] [6]. The strategic incorporation of an allyl group at the C2 position of the proline ring enhanced molecular stability and lipophilicity, significantly improving oral bioavailability and central nervous system penetration [2] [4]. This rational modification preserved the core diketopiperazine structure responsible for cGP's biological activity while conferring optimized drug-like properties essential for therapeutic application [6] [7].

Table 1: Key Molecular Properties of NNZ-2591

PropertySpecification
Chemical FormulaC₁₀H₁₄N₂O₂
Molar Mass194.234 g·mol⁻¹
CAS Number847952-38-9 / 1821796-28-4
IUPAC Name(8aR)-8a-(prop-2-en-1-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
SMILESC=CC[C@@]12CCCN1C(=O)CNC2=O
Storage Stability>2 years at -20°C (powder form)
Purity Specifications>98%

Historical Development within Neurotrophic Peptide Therapeutics

The development of NNZ-2591 represents a significant milestone in the evolution of neurotrophic peptide therapeutics targeting central nervous system disorders. Early research focused on native neuropeptides like IGF-1 and its cleavage products (e.g., glycine-proline-glutamate/GPE), but these faced substantial delivery challenges due to poor metabolic stability and BBB penetration [6] [7]. The discovery that cGP—a further metabolite of GPE—regulates IGF-1 bioavailability in the brain provided a foundational insight for therapeutic exploration [2]. Initial proof-of-concept studies with native cGP demonstrated neuroprotective effects in rodent models of hypoxic-ischemic brain injury, but translational potential remained limited by rapid clearance [6].

Neuren Pharmaceuticals advanced the field by creating structurally modified cGP analogs, culminating in NNZ-2591 [3]. Preclinical studies in the mid-2000s demonstrated that NNZ-2591 exhibited not only enhanced pharmacokinetic profiles but also broader therapeutic activity compared to its parent compound [6]. By 2019, NNZ-2591 had received orphan drug designations from the U.S. FDA for Angelman syndrome, Phelan-McDermid syndrome, and Pitt-Hopkins syndrome, validating its novel mechanism and potential clinical utility [3] [7]. This development pathway exemplifies the strategic transition from endogenous neuropeptides to engineered analogs with optimized therapeutic properties.

Target Pathophysiological Mechanisms in Neurodevelopmental Disorders

NNZ-2591 addresses core pathophysiological mechanisms shared across multiple neurodevelopmental disorders characterized by intellectual disability, motor dysfunction, and communication impairments. Its primary mechanism involves modulating IGF-1 signaling pathways, which are crucial for neuronal development, synaptic plasticity, and neuronal survival [2] [7]. In conditions like Angelman syndrome (UBE3A gene mutation), Phelan-McDermid syndrome (SHANK3 deletion), and Pitt-Hopkins syndrome (TCF4 mutation), dysregulated IGF-1 bioavailability contributes to impaired synaptic connectivity and neuronal dysfunction [1] [3].

NNZ-2591 functions as a bioavailable mimetic of cGP, which naturally regulates IGF-1 bioavailability by competitively inhibiting its binding to IGF Binding Protein-3 (IGFBP-3) [2] [4]. This action increases free IGF-1 levels in the brain, enabling activation of downstream neurotrophic signaling pathways [7]. Preclinical evidence indicates additional mechanisms including:

  • Neuroprotection: Reduces caspase-3 mediated apoptosis and microglial activation post-injury [6]
  • Synaptic Modulation: Modulates acetylcholine neurotransmission, evidenced by reversal of scopolamine-induced memory impairment and regulation of muscarinic M2 receptors [2] [4]
  • Astrocyte Activation: Enhances astrocytic reactivity, potentially supporting neuronal metabolic function and synaptic maintenance [6]
  • Neurotrophic Support: Promotes functional recovery after neuronal injury via undefined pathways involving BDNF modulation [6] [9]

Table 2: Neurodevelopmental Disorders Targeted by NNZ-2591 and Associated Genetic Mechanisms

DisorderGenetic BasisCore Deficits Addressed
Angelman SyndromeUBE3A mutation/deletionMotor coordination, cognitive function, seizure activity [1] [3]
Phelan-McDermid SyndromeSHANK3 deletion (22q13)Receptive communication, social interaction [8]
Pitt-Hopkins SyndromeTCF4 mutationAnxiety-like behaviors, learning deficits [3]
Prader-Willi SyndromeChromosome 15q11-q13 deletionHyperphagia, cognitive function (preclinical focus) [1]

The compound's ability to restore synaptic connectivity and neuronal signaling across diverse genetic etiologies positions it as a promising "disease-agnostic" therapeutic approach for neurodevelopmental disorders sharing common downstream pathophysiological features [3]. In vivo studies demonstrate comprehensive symptom rescue in Angelman syndrome mouse models, including normalization of motor performance, cognitive function, and seizure elimination following six weeks of treatment [3]. Similarly, Phase II trials in Phelan-McDermid syndrome showed significant improvements in receptive communication abilities as measured by Vineland-3 assessments [8], suggesting fundamental benefits in neural processing underlying social and communicative behaviors.

Table 3: Documented Preclinical Efficacy of NNZ-2591 in Neurological Models

Disease ModelKey OutcomesProposed Mechanism
Angelman Syndrome (Ube3a KO mice)Restored motor function, normalized cognition, eliminated seizures [3]Enhanced synaptic connectivity via IGF-1 modulation
Hypoxic-Ischemic Brain Injury (Rat)Reduced tissue damage in hippocampus (CA1-2, CA3, CA4), striatum; improved motor function [6]Caspase-3 apoptosis inhibition, microglial suppression
Parkinson's Disease (Rat)Improved motor function; neuroprotection of dopaminergic pathways [2] [4]Regulation of acetylcholine neurotransmission
Scopolamine-Induced Amnesia (Rat)Prevention of memory impairment; modulation of hippocampal synaptophysin density [4]Muscarinic M2 receptor antagonism

The compound's broad therapeutic activity across multiple models of neuronal dysfunction—including Fragile X syndrome, traumatic brain injury, and peripheral neuropathy in preclinical studies [2] [4]—further supports its pleiotropic effects on fundamental processes of neuronal homeostasis and synaptic plasticity. This mechanistic profile provides a strong scientific rationale for its ongoing clinical development in genetically distinct but functionally overlapping neurodevelopmental conditions.

Properties

CAS Number

847952-38-9

Product Name

NNZ 2591

IUPAC Name

(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1

InChI Key

WVKCGUOWPZAROG-JTQLQIEISA-N

SMILES

C=CCC12CCCN1C(=O)CNC2=O

Synonyms

cyclo-L-glycyl-L-2-allylproline
NNZ-2591

Canonical SMILES

C=CCC12CCCN1C(=O)CNC2=O

Isomeric SMILES

C=CC[C@@]12CCCN1C(=O)CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.